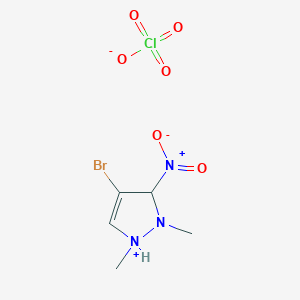![molecular formula C29H33N B14396012 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine CAS No. 89931-09-9](/img/structure/B14396012.png)
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine is a complex organic compound that belongs to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique structure with a hexyl chain and a phenyl group, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a hexyl-substituted benzaldehyde with an aniline derivative, followed by cyclization and hydrogenation steps to form the final acridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated acridine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, it may inhibit specific enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Phenylacridine: A similar compound with a phenyl group at the 9-position.
Acridine Orange: A derivative used as a dye and in biological staining.
Uniqueness
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and phenyl group enhances its hydrophobicity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89931-09-9 |
|---|---|
Formule moléculaire |
C29H33N |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
12-hexyl-7-phenyl-6,8,9,10-tetrahydro-5H-benzo[c]acridine |
InChI |
InChI=1S/C29H33N/c1-2-3-4-12-21-30-27-18-11-10-17-25(27)28(23-14-6-5-7-15-23)26-20-19-22-13-8-9-16-24(22)29(26)30/h5-9,13-16,18H,2-4,10-12,17,19-21H2,1H3 |
Clé InChI |
GGTGWVDHIRXSAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=CCCCC2=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


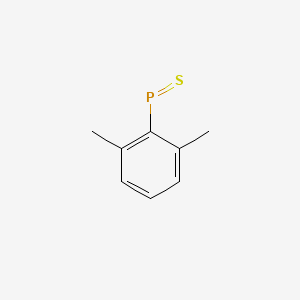
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
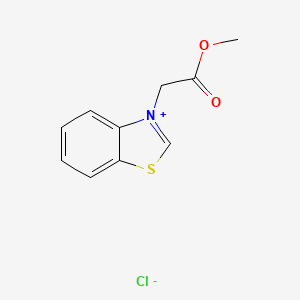
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
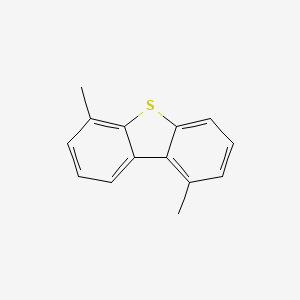
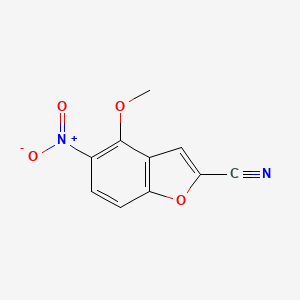
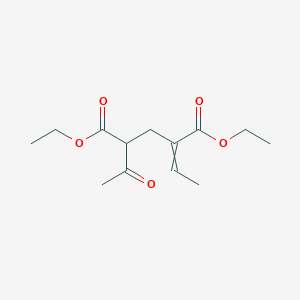

![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
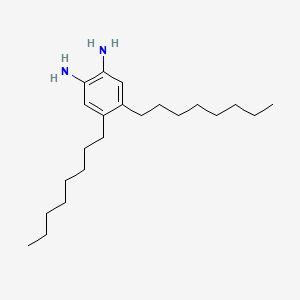
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
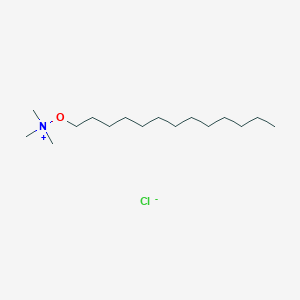
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
